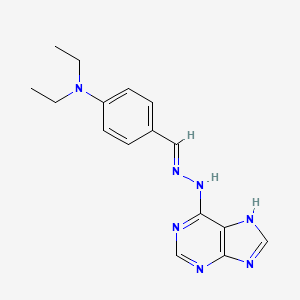

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has explored the synthesis methods for compounds related to "(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline", focusing on efficiency and the conditions required for synthesis. For instance, rapid room temperature synthesis techniques have been developed for related molecules, aiming at improving yield and reducing reaction times for industrial-scale production. These studies have implications for producing compounds with potential biological activities (Valle et al., 2018).

Structural Studies

The structural elucidation of purine and related compounds has been a subject of interest due to their biological significance. Studies have determined crystal structures to understand the interactions at the molecular level, such as hydrogen bonding patterns, which are crucial for their biological functions. This knowledge is vital for designing molecules with targeted biological activities (Sobell, 1966).

Biological Activity

The purine scaffold, present in "(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline", is a key component in various biologically active compounds. Research into analogs and derivatives has revealed activities such as antiviral, immunosuppressive, and anticancer properties. These activities are often linked to the compound's ability to interact with biological macromolecules, influencing cellular processes. Synthetic studies and modifications of the purine core aim to enhance these properties for potential therapeutic applications (Roggen & Gundersen, 2008).

Antimicrobial Activity

Compounds incorporating the purine motif have been investigated for their antimicrobial potential. Synthesis of new derivatives and testing their efficacy against various microbial strains can lead to the development of new antimicrobial agents. The structure-activity relationship studies help in understanding the molecular basis of their antimicrobial action and in guiding the synthesis of more potent derivatives (Abunada et al., 2008).

Corrosion Inhibition

Research into the applications of related Schiff base derivatives has also extended to fields like corrosion inhibition. The structural features of these compounds, including purine rings, enable them to act as effective corrosion inhibitors on various metal surfaces. This application is significant in industrial processes, where corrosion can lead to substantial material and financial losses. Studies focus on understanding the mechanisms of action and optimizing the compounds for better performance (Ji et al., 2016).

Propriétés

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7/c1-3-23(4-2)13-7-5-12(6-8-13)9-21-22-16-14-15(18-10-17-14)19-11-20-16/h5-11H,3-4H2,1-2H3,(H2,17,18,19,20,22)/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLOXQODNPHDHB-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-(9H-purin-6-yl)hydrazono)methyl)-N,N-diethylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2665913.png)

![N-(3,4-diethoxybenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2665917.png)

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2665926.png)

![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)